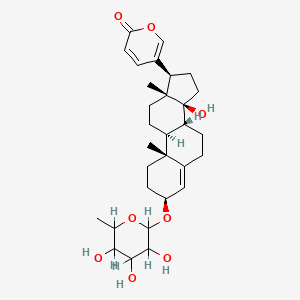

Proscillaridin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Proscillaridin is a cardiac glycoside derived from plants of the genus Scilla and Drimia maritima (Scilla maritima). It is used in the treatment of congestive heart failure and cardiac arrhythmia due to its ability to increase the force of cardiac contractions . This compound belongs to the bufanolide type of cardiac glycosides and has shown potential cytotoxic and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Proscillaridin can be synthesized through various chemical reactions involving its aglycone, scillarenin. The synthesis typically involves glycosylation reactions where scillarenin is reacted with rhamnose under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the bulbs of Drimia maritima. The extraction process includes maceration, filtration, and purification steps to isolate the glycoside in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Proscillaridin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Proscillaridin A exhibits significant anticancer effects across multiple cancer types, including pancreatic cancer, glioblastoma, and non-small cell lung cancer (NSCLC). Below are detailed findings from various studies:

Pancreatic Cancer

- Mechanism : this compound A induces apoptosis and autophagy in pancreatic cancer cells. It disrupts mitochondrial function and increases reactive oxygen species (ROS) levels, leading to cell death.

- Results : In vitro studies demonstrated that this compound A inhibited the proliferation and migration of pancreatic cancer cell lines (Panc-1, BxPC-3, AsPC-1) with an IC50 at the nanomolar level. In vivo studies using Panc-1 xenograft models showed significant tumor growth inhibition .

Glioblastoma

- Mechanism : The compound triggers G2/M phase blockade and induces cell death in glioblastoma cell lines.

- Results : this compound A treatment resulted in substantial survival benefits in animal models with glioblastoma, indicating its potential for therapeutic use against this aggressive cancer type .

Non-Small Cell Lung Cancer

- Mechanism : this compound A acts as a Na+/K+ ATPase inhibitor, elevating intracellular calcium levels and activating the AMPK pathway while downregulating key survival pathways.

- Results : The compound exhibited potent cytotoxicity against NSCLC cells at nanomolar concentrations and significantly suppressed tumor growth in animal models compared to standard treatments .

Sensitization to Other Treatments

This compound A has been shown to enhance the efficacy of other therapeutic agents:

- TRAIL Therapy : In colon cancer studies, this compound A sensitized cells to TRAIL (TNF-related apoptosis-inducing ligand) therapy by upregulating TRAIL receptor expression and downregulating anti-apoptotic proteins. This suggests its potential role in combination therapies for cancers resistant to conventional treatments .

Mechanistic Insights

The mechanisms underlying the anticancer effects of this compound A involve:

- Induction of oxidative stress and endoplasmic reticulum stress.

- Modulation of apoptotic pathways through the activation of death receptors.

- Inhibition of critical signaling pathways associated with tumor growth and survival.

Summary of Findings

Mécanisme D'action

Proscillaridin exerts its effects primarily by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, making this compound effective in treating heart failure . Additionally, this compound disrupts topoisomerase I and II activity, leading to cytotoxic effects in cancer cells .

Comparaison Avec Des Composés Similaires

Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.

Ouabain: A cardiac glycoside with a similar structure but differing in potency and duration of action.

Scillarenin: The aglycone of proscillaridin, sharing similar biological activities.

Uniqueness: this compound is unique due to its dual role as a cardiac glycoside and a potential anticancer agent. Its ability to induce apoptosis and autophagy in cancer cells sets it apart from other cardiac glycosides .

Propriétés

Numéro CAS |

466-06-8 |

|---|---|

Formule moléculaire |

C30H42O8 |

Poids moléculaire |

530.6 g/mol |

Nom IUPAC |

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1 |

Clé InChI |

MYEJFUXQJGHEQK-OWBILYANSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

SMILES isomérique |

CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O |

Apparence |

Solid powder |

melting_point |

221.0 °C |

Key on ui other cas no. |

466-06-8 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Caradrin Desglucotransvaaline Digitalysat Proscillaridin Proscillaridin A Proscillaridine Rhamnoside, Scillarenin Sandoscill Scillarenin Rhamnoside Scillase Talusin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.